5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-ribose is a derivative of D-ribose, a naturally occurring sugar. This compound is often used in organic synthesis and research due to its unique structural properties, which include protective groups that make it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-ribose typically involves the protection of hydroxyl groups in D-ribose The process begins with the formation of the isopropylidene acetal at the 2,3-positions of D-riboseThe reaction conditions often involve the use of an acid catalyst for the acetal formation and a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole for the silylation step .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-ribose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to modify the protective groups or the sugar backbone.
Substitution: Nucleophilic substitution reactions can replace the protective groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in further synthetic applications.
Scientific Research Applications
5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-ribose is used extensively in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in chemical reactions. The protective groups (TBDMS and isopropylidene) stabilize the molecule, allowing selective reactions at specific sites. This selective reactivity is crucial in multi-step synthesis processes, where the compound can be transformed into more complex structures without unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-xylofuranose
- 5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-arabinose
Uniqueness
Compared to similar compounds, 5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-ribose offers unique advantages in terms of stability and reactivity. The specific arrangement of protective groups allows for selective reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
(4R,5R)-5-[(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)17-9-10(16)12-11(8-15)18-14(4,5)19-12/h8,10-12,16H,9H2,1-7H3/t10-,11+,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPICRPLWJBSLX-GRYCIOLGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(CO[Si](C)(C)C(C)(C)C)O)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)[C@@H](CO[Si](C)(C)C(C)(C)C)O)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.